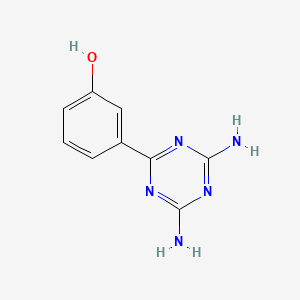
3-(4,6-Diamino-1,3,5-triazin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,6-Diamino-1,3,5-triazin-2-yl)phenol is an organic compound that features a phenol group attached to a triazine ring substituted with two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Diamino-1,3,5-triazin-2-yl)phenol typically involves multi-step reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 2,4,6-trichloro-1,3,5-triazine.
Substitution Reaction: The trichloro compound undergoes nucleophilic substitution with ammonia to form 2,4,6-triamino-1,3,5-triazine.
Coupling Reaction: The triamino compound is then coupled with phenol under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4,6-Diamino-1,3,5-triazin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The triazine ring can undergo further substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
3-(4,6-Diamino-1,3,5-triazin-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 3-(4,6-Diamino-1,3,5-triazin-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the triazine ring can interact with nucleophilic residues. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triamino-1,3,5-triazine: Similar structure but lacks the phenol group.
2,4-Diamino-6-phenyl-1,3,5-triazine: Contains a phenyl group instead of a phenol group.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol: Contains additional phenyl and hexyl groups.
Uniqueness
3-(4,6-Diamino-1,3,5-triazin-2-yl)phenol is unique due to the presence of both amino and phenol groups, which allows it to participate in a wide range of chemical reactions and form stable complexes with metals. This versatility makes it valuable in various scientific and industrial applications.
Biological Activity
3-(4,6-Diamino-1,3,5-triazin-2-yl)phenol, a compound featuring a triazine core, has garnered attention due to its diverse biological activities, particularly in the fields of oncology and virology. This article provides an overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a phenolic group attached to a triazine moiety. This configuration allows for significant interactions with biological targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to:
- Inhibit Enzymatic Activity : The triazine ring can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition. For instance, it has been shown to inhibit mammalian Sterile20-like kinase 3 (MST3), which is involved in cellular signaling pathways that regulate cell migration and proliferation.
- Alter Gene Expression : By affecting the activity of various kinases and transcription factors, the compound can modulate gene expression related to cell cycle regulation and apoptosis .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
- Antiviral Activity Against HIV : A study demonstrated that derivatives of the triazine core exhibited potent inhibitory effects against wild-type and drug-resistant HIV reverse transcriptase enzymes. These compounds showed a favorable pharmacokinetic profile in rat models .
- Anticancer Properties : Research on various derivatives indicated significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, one derivative exhibited an IC50 value of 0.20 μM against A549 cells . Another study highlighted a compound with a GI50 value of 3.3 x 10⁻⁸ M against melanoma cells .
Research Findings
Recent advances have focused on the structure-activity relationship (SAR) of triazine derivatives. The modifications on the triazine core significantly influence their biological activities:
- Compounds with additional functional groups showed enhanced potency against specific cancer types.
- The presence of amino groups on the triazine ring was crucial for binding affinity to target proteins and subsequent biological effects.
Properties
CAS No. |
474333-45-4 |
|---|---|
Molecular Formula |
C9H9N5O |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
3-(4,6-diamino-1,3,5-triazin-2-yl)phenol |
InChI |
InChI=1S/C9H9N5O/c10-8-12-7(13-9(11)14-8)5-2-1-3-6(15)4-5/h1-4,15H,(H4,10,11,12,13,14) |
InChI Key |
NWLBUVXNJRXJFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















